molecular formula C9H6O3 B159774 Benzene-1,2,4-tricarbaldehyde CAS No. 1889-65-2

Benzene-1,2,4-tricarbaldehyde

Cat. No.: B159774
CAS No.: 1889-65-2
M. Wt: 162.14 g/mol
InChI Key: JMRQKWYIMBFUBZ-UHFFFAOYSA-N
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Description

Benzene-1,2,4-tricarbaldehyde (C₉H₆O₃) is an aromatic aldehyde featuring three aldehyde (-CHO) groups at the 1, 2, and 4 positions on a benzene ring. This article compares this compound with structurally similar compounds, emphasizing differences in synthesis, reactivity, and functional utility.

Properties

CAS No.

1889-65-2

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

benzene-1,2,4-tricarbaldehyde

InChI

InChI=1S/C9H6O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-6H

InChI Key

JMRQKWYIMBFUBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C=O)C=O

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)C=O

Synonyms

1,2,4-Benzenetricarbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties of Benzene Derivatives

Compound Functional Groups Symmetry Key Applications Reactivity Notes
This compound 3 × -CHO (1,2,4) Low Potential in asymmetric synthesis Steric hindrance may slow condensation
Benzene-1,3,5-tricarbaldehyde 3 × -CHO (1,3,5) High COFs, microspheres Efficient triple condensation with amines
2,4,6-Trihydroxy-BTA (Tp) 3 × -CHO, 3 × -OH High Hierarchical organic materials Dual reactivity (condensation + H-bonding)
Benzene-1,2,4-tricarboxylic acid 3 × -COOH (1,2,4) Low Polymers, corrosion inhibitors High solubility, forms stable salts
Benzene-1,2,4-triol 3 × -OH (1,2,4) Low Antimicrobial agents (toxic) Dimerization-driven toxicity

Research Findings and Implications

  • Synthetic Challenges : The asymmetric substitution in this compound complicates crystallization, unlike BTA’s symmetry-driven COF assembly .
  • Thermodynamic Stability : BTA-based COFs (e.g., COF-5) exhibit exceptional thermal stability (500–600°C), suggesting that aldehyde positioning strongly influences material robustness .
  • Toxicity Profiles : Benzene-1,2,4-triol’s dimerization-mediated toxicity underscores the need for stabilization strategies, a concern less prominent in aldehyde analogs .

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